molecular formula C16H11BrN2O3 B10803621 N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide

N-(3-bromophenyl)-2-hydroxy-4-oxo-1H-quinoline-3-carboxamide

Cat. No.: B10803621
M. Wt: 359.17 g/mol
InChI Key: UCCUKBQMSKZUOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-339696 involves several steps, starting with the preparation of the core structure, which is a quinoline derivative. The synthetic route typically includes:

Industrial production methods for WAY-339696 are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring purity and yield optimization.

Chemical Reactions Analysis

WAY-339696 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-339696 has several scientific research applications, particularly in the fields of:

Mechanism of Action

WAY-339696 exerts its effects by inhibiting the activity of the epidermal growth factor receptor with T790M and L858R mutations. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth . The molecular targets include the mutated forms of the epidermal growth factor receptor, and the pathways involved are primarily those related to cell growth and division.

Comparison with Similar Compounds

WAY-339696 is unique in its specificity for the T790M and L858R mutations of the epidermal growth factor receptor. Similar compounds include:

WAY-339696 stands out due to its high specificity and potential for reduced side effects compared to other inhibitors.

Properties

Molecular Formula

C16H11BrN2O3

Molecular Weight

359.17 g/mol

IUPAC Name

N-(3-bromophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H11BrN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22)

InChI Key

UCCUKBQMSKZUOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Br)O

Origin of Product

United States

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